molecular formula C13H18N2O2 B2942263 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1267098-87-2

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2942263
CAS RN: 1267098-87-2
M. Wt: 234.299
InChI Key: QHZQINWCDWDTDM-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as HDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. HDQ is a quinoxaline derivative that possesses unique properties, making it an attractive candidate for use in scientific research.

Scientific Research Applications

Synthesis and Characterization

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, while not directly mentioned in the available literature, is related to various research applications involving quinoxalinone derivatives. For instance, studies have explored the synthesis and characterization of quinoxalinone compounds and their potential as bioactive molecules. The synthesis of quinoxalinones often involves reactions with o-phenylenediamines and various carbonyl compounds, aiming to investigate their structural and physicochemical properties (Suschitzky et al., 1975).

Pharmaceutical Applications

Quinoxalinone derivatives have been studied for their potential in various pharmaceutical applications. For example, the synthesis and evaluation of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of quinoxalinone compounds in developing new antibacterial agents (Asghari et al., 2014).

Antioxidant Activity

The antioxidant activity of quinoxalinone derivatives has also been explored. The study of deferiprone-cyclodextrin conjugates, which include quinoxalinone structures, showed their potential in mitigating iron overload and protecting against oxidative stress caused by reactive oxygen species (ROS), suggesting applications in treating diseases associated with oxidative stress (Puglisi et al., 2012).

properties

IUPAC Name

1-(3-hydroxypropyl)-3,3-dimethyl-4H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2)12(17)15(8-5-9-16)11-7-4-3-6-10(11)14-13/h3-4,6-7,14,16H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZQINWCDWDTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1)CCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

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